"2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde" properties
"2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde" properties
Defining the Scope
I'm currently focused on defining the scope for the document. I've pinpointed the subject as "2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde," aiming for a detailed technical guide geared towards researchers and scientists in drug development. I am defining its key properties and its relevance for the intended audience, to ensure the information provided is relevant and of use to them.
Outlining Essential Components
I'm now outlining the critical components needed, with a strong emphasis on providing autonomy in structuring the guide. I'm prioritizing scientific integrity, specifying the need for expert-level explanations and trustworthy, self-validating protocols. I'm incorporating detailed visualization requirements like specific DOT diagram specifications with color contrast rules and brief captions.
Verifying Molecular Formula
Okay, I'm currently cross-referencing the molecular formula for this compound. There's a discrepancy between Echemi and Smolecule; Echemi lists C12H15NO for 2-Benzyl-3-(dimethylamino)acrolein, while Smolecule gives C12H15NO2 for 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde. I need to resolve this difference to ensure I have the correct formula for the specific target compound.
Validating Molecular Formula
The C12H15NO2 formula is now validated. I've broken down the structure of 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde to meticulously count each atom and derived the correct molecular formula. The calculation confirms the formula and calculated molecular weight from Smolecule. This also rules out the Echemi discrepancy.
Clarifying Terminology
Okay, I've noticed a discrepancy regarding the compound's naming conventions. I'm focusing on "2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde," and I'm aware that it's also called "2-Benzyl-3-(dimethylamino)acrolein". But "Benzyloxy" and "Benzyl" are chemically distinct. I need to verify which terminology is correct based on the formula.
Confirming compound structure
I've successfully identified the compound as 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde, or 2-Benzyloxy-3-(dimethylamino)acrolein. Its formula is C12H15NO2, and the SMILES string is CN(C)C=C(C=O)OCC1=CC=CC=C1. I noticed a slight naming discrepancy, but it seems to be another way to refer to the same molecule.
Detailing Molecular Characteristics
I've gathered further specifics regarding the molecule's properties. The CAS number is 143462-35-5, and the IUPAC name is (E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal. Predicted boiling point is 425°C, and density 1.065 g/cm3 . It's stored at 2-8°C, and is likely a solid or viscous liquid. The compound serves as a key intermediate and building block in several areas of pharmaceutical synthesis.
Defining Building Block Use
I've zeroed in on the compound 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde (CAS 143462-35-5), recognizing its potent potential as a key enaminone building block. My focus is now on its specific function: a 1,3-dielectrophilic synthon. I'm exploring its role in the strategic construction of heterocyclic ring systems.
Expanding Synthesis Routes
I'm now delving into specific applications for this building block, especially its role in constructing heterocycles. The formula, C12H15NO2, and molecular weight, 205.25 g/mol , are critical. I've pinpointed its IUPAC name, (E)-3-(dimethylamino)-2-phenylmethoxyprop-2-enal, and key structural features, like the enaminone and benzyloxy group. I'm focusing on the dimethylamino leaving group and carbonyl condensation. Moreover, its role in pharmaceutical synthesis is becoming clearer, from nicotinic receptor ligands to the formation of stimulus-responsive materials.
Analyzing Crosslink Potential
I'm now shifting gears, and the possibility of crosslinking is becoming clearer, even if the enaminone structure is typically associated with heterocycles. My thoughts are centering on its broader application, specifically in hydrogels and antibacterial patches, as explicitly mentioned by its source. I'm also planning the whitepaper, as an in-depth technical guide for researchers, scientists, and drug development professionals. I've begun structuring the whitepaper with an executive summary, physicochemical profiling, and mechanistic reactivity sections.
Visualizing Applications & Pathways
I'm now integrating visualizations to clarify applications, with distinct diagrams for the synthesis of the benzyloxypyrimidine derivative. I'm focusing on the reaction pathway diagram, showcasing the condensation reaction. I'm also planning a workflow to display the dual pathways of the compound (Drug Discovery vs. Material Science), all formatted as Graphviz DOT. Handling and safety procedures are being researched, and I'm compiling references with URLs for the whitepaper.
Mapping Reaction Sequences
I'm now outlining reaction steps using a visual approach. I've broken down key stages with color-coded nodes: the 1,3-dielectrophile, amidine/guanidine, aza-Michael addition, intramolecular condensation, and the target pyrimidine derivative. This new diagram is enhancing my understanding. I've also clarified the application workflows with nodes for medicinal chemistry and material science applications. This is really bringing my plans together.
Optimizing Color Palettes
I'm now focusing on ensuring optimal visual clarity in my diagrams, especially with the colors used and the white text. I've confirmed excellent contrast with blue, green, yellow, red, dark gray, and light gray nodes. I am now working on a detailed step-by-step protocol for synthesizing the pyrimidine derivative, outlining the objective, reagents, and procedure for the reaction. I am making sure to provide the necessary detail to be of use to experts.
Detailing Synthetic Procedure
I'm now detailing the step-by-step synthetic procedure. I'll describe adding the enaminone dropwise and the reflux stage at 80°C for 8-12 hours. I'll clarify the dimethylamino leaving group displacement and aldehyde condensation. The workup will be described, including concentration, extraction, and purification by chromatography. I'll explain NaOMe's function (liberating the amidine) and why the dimethylamino group leaves as a good leaving group. Now I will incorporate the hydrogel application.
Clarifying DMAEMA Misattribution
I've hit a snag. I initially misattributed the hydrogel and antibacterial patch applications to the enaminone, but they relate to DMAEMA instead. My initial search result included an incorrect snippet from a source that mentioned DMAEMA within the context of a wider keyword search for "dimethylamino." It turns out the cited research focuses on DMAEMA photografting onto cellulosic materials. I need to clearly define the right applications.
Refining Application Focus
I'm now recalibrating the applications, confirming that my initial hydrogel and antibacterial patch associations were spurious and likely due to keyword aggregation, not direct relevance. I'm re-grounding my focus on the compound's true value: its utility as a building block for heterocyclic compounds, such as pyrimidines, pyridines, and nicotinic receptor ligands, owing to its enaminone structure. I'm focusing on those genuine applications.
Charting Heterocyclic Synthesis
I'm now detailing a table of key properties: name variations, CAS number, formula, weight, and predicted data. Boiling point and density were predicted. I have the SMILES string and storage conditions ready. I'm also preparing a new DOT diagram for heterocyclic synthesis pathways, with the enaminone as the root node. The chart is coming together.
Constructing Synthesis Pathways
I'm now generating a DOT diagram that visualizes the enaminone's reactivity, outlining reactions with amidines, hydrazines, and active methylenes to produce pyrimidines, pyrazoles, and pyridines respectively. I am detailing the reactions with amidines to form pyrimidines. The benzyloxy group's position is dictated by the condensation mechanism.
Elaborating Reactivity Dynamics
My focus is now on the compound's reactivity and stability, explaining why it's a potent yet stable building block. I'm detailing the push-pull electron dynamics, the significance of the dimethylamino leaving group, and the benzyloxy ether's role in protection and deprotection. I'm elaborating its 1,3-dielectrophilic synthon properties and its utility in the synthesis of heterocyclic compounds.
Expanding Drug Targets
I'm now detailing applications, focusing on its use in nicotinic receptor ligands and broader neurological and inflammatory condition therapeutics. I've drafted a validated experimental protocol for the synthesis of 5-(Benzyloxy)pyrimidines and am including causality and expert insights for each step, and detailing solvent choice, base selection, and ideal reflux temperature. I am also detailing storage, handling, and stability requirements, and I am adding reference citations.
Finalizing Citations & References
I'm now integrating the finalized citations into my analysis, using the Smolecule link for key compound properties. Applications, especially for nicotinic receptor ligands, will be supported by the MySkinRecipes link. The general reaction of 3-dimethylaminoacroleins with amidines to form pyrimidines will be verified using the ACS link. I've ensured a consistent citation format at the end of each relevant claim, improving the rigor of the technical document.
Refining Diagram Elements
I'm now revising Diagram 2 to ensure maximum readability and impact. I'm focusing on contrasting foreground elements, which means refining font colors and edge styles to ensure no color repetition. Node color choices are now aligned with the previous diagram to maintain visual coherence and make the information easier to digest. I'm ensuring all text labels are clear and the information is presented in a logical, step-by-step manner.
Visualizing Compound Transformations
I'm now generating a new DOT diagram, showing the 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde as the central synthon. This diagram outlines multiple reactions, including its transformation with amidines to form pyrimidines and with hydrazines to form pyrazoles. I'm working to expand the information.
Refining Protocol Rationale
I'm now refining the protocol, explaining why 2-(Benzyloxy)-3-(dimethylamino)acrylaldehyde is preferable to simpler 1,3-dialdehydes. The enamine stabilization via the dimethylamino group enhances the compound's stability, which is essential. The benzyloxy group also provides a masked hydroxyl group. The citation is crucial. I'm adding catalytic hydrogenation in that section.
